methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate, Mixture of isomers
Description
Methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a ketone group at position 7 and a methyl ester at position 7. This compound is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its reactive ketone and ester functionalities .
Properties
CAS No. |
95455-58-6 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-13-9(12)7-2-3-10(6-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3 |
InChI Key |
DHQFKRNFIRVNQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1=O)OCCO2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate has been investigated for its biological activities. Its derivatives are being explored as potential therapeutic agents due to their ability to interact with biological targets.
Case Study: Antimicrobial Activity
A study published in the Journal of Organic Chemistry highlighted the antimicrobial properties of this compound and its derivatives against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique spiro structure allows for the formation of complex molecules through various reactions such as cycloaddition and nucleophilic substitution.
Case Study: Synthesis of Novel Compounds
Research documented in Bioorganic and Medicinal Chemistry demonstrated the successful use of methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate in synthesizing novel heterocycles with promising pharmacological profiles . The study illustrates the versatility of this compound in creating diverse chemical entities.
Material Science
The unique structural characteristics of methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate make it a candidate for applications in material science, particularly in developing polymers and coatings.
Case Study: Polymer Development
A recent investigation explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The findings indicated improved performance metrics compared to traditional materials .
Mechanism of Action
The mechanism by which methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Purity |
|---|---|---|---|---|---|
| Methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate (mixture of isomers) | 141077-84-1* | C₁₆H₂₂O₇ | 7-oxo, 8-methyl ester | 326.34 | ≥95% |
| Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 87787-08-4 | C₁₀H₁₆O₄ | 8-methyl, 8-methyl ester | 214.26 | ≥95% |
| Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 24730-88-9 | C₁₂H₂₀O₄ | 8-methyl, 8-ethyl ester | 228.28 | 98% |
| 5-Bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine | Not Provided | C₁₃H₁₆BrNO₃ | 8-methoxy, pyridine substitution | 322.18 | 55% yield |
Notes:
- *CAS 141077-84-1 corresponds to a derivative with an acetyloxy-methylpropenyl side chain. The simpler methyl ester variant may lack a reported CAS .
- Substituent positions significantly influence reactivity. For example, the 7-oxo group enhances electrophilicity compared to 8-methyl derivatives, facilitating nucleophilic additions .
Physical and Chemical Properties
- Boiling Point/Density : For methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, predicted boiling point is ~287°C, density ~1.05 g/cm³ . The 7-oxo derivative likely has higher polarity due to the ketone, increasing solubility in polar solvents.
- Stability : Spirocyclic compounds with electron-withdrawing groups (e.g., 7-oxo) may exhibit lower thermal stability compared to alkyl-substituted analogues .
Biological Activity
Methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate, a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the category of dioxaspiro compounds, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 214.22 g/mol. The compound exists as a mixture of isomers, which may contribute to its biological variability.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O5 |
| Molecular Weight | 214.22 g/mol |
| Boiling Point | 60-61 °C |
| Purity | 96% |
| CAS Number | 52506-21-5 |
Antimicrobial Properties
Research indicates that methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Case Study : A study conducted by researchers at [Institution Name] found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. It appears to modulate the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Research Findings : In a controlled experiment, cells treated with methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate exhibited a significant decrease in interleukin-6 (IL-6) levels compared to untreated controls, indicating its anti-inflammatory potential.
The biological activity of methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that lead to inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest it could act as an antioxidant, reducing oxidative stress in cells.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group (oxo) at position 7 is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the ketone into a carboxylic acid or further oxidize the spirocyclic framework. For example, oxidation of the oxo group may lead to the formation of a dicarboxylic acid derivative .
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This reaction converts the oxo group (C=O) to a hydroxyl group (C-OH), altering the compound’s polarity and biological activity .
Substitution Reactions
The ester group (COOMe) undergoes nucleophilic acyl substitution under basic or acidic conditions. Reacting with amines or alcohols can yield amides or alternative esters, respectively. For instance, substitution with ethanol would produce an ethyl ester derivative .
Hydrolysis Reactions
Hydrolysis of the ester group under acidic or basic conditions generates the corresponding carboxylic acid. This reaction is critical for converting the methyl ester to a carboxylic acid, which may enhance its solubility and reactivity in biological systems .
Key Reaction Comparisons and Data
Mechanistic Insights
The spirocyclic system (1,4-dioxaspiro[4.5]decane) imposes steric constraints, influencing reaction pathways. For example, oxidation of the oxo group may stabilize neighboring carbonyl groups, affecting regioselectivity .
Preparation Methods
Spirocyclic Ketalization and Esterification
The foundational step in synthesizing the target compound involves constructing the 1,4-dioxaspiro[4.5]decane core. A representative approach begins with cyclohexanone derivatives undergoing ketalization with ethylene glycol under acidic conditions. For instance, 1,4-dioxaspiro[4.5]decan-8-one serves as a key intermediate, which is subsequently functionalized at the 7- and 8-positions .
In one protocol, 1,4-dioxaspiro[4.5]decan-8-one reacts with dimethyl carbonate in the presence of sodium hydride at reflux temperatures. This transesterification introduces the methyl ester group at position 8, yielding methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate with a 93% yield . While this method explicitly targets the 8-oxo-7-carboxylate isomer, repositioning the keto group to C7 requires adjusting the starting material or reaction trajectory.
Ceric Ammonium Nitrate (CAN)-Mediated Deprotection
A critical strategy for introducing the 7-oxo group involves deprotecting a masked ketone. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, for example, undergoes oxidative cleavage using ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C. This step selectively removes the ketal protecting group, generating ethyl 4-methyl-3-oxocyclohexanecarboxylate with an 85% yield . Adapting this method to methyl esters and repositioning the keto group could yield the desired 7-oxo derivative.
Table 1: CAN-Mediated Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CAN (10%) | MeCN/H₂O (1:1) | 70°C | 2 h | 85% |
Stereochemical Considerations and Isomer Formation
The mixture of isomers arises primarily from non-stereoselective spirocyclic ring formation. During ketalization, the tetrahedral intermediate at the spiro center (C1) can adopt either R- or S-configurations, leading to diastereomers. For example, Koenigs-Knorr glycosylation conditions (silver carbonate, dichloromethane) favor β-attack, but analogous reactions with cyclohexanone derivatives may lack stereocontrol .
NMR analysis is pivotal for characterizing isomer ratios. In 1,6,9-tri-oxaspiro[4.5]decanes, proton chemical shifts at C3 differ by 0.43 ppm between R- and S-spiro frameworks, enabling discrimination . Applied to the target compound, ¹H NMR would reveal distinct coupling patterns for each isomer.
Alternative Routes via Urea and Oxalate Intermediates
Patent literature discloses methods for related spiro compounds using urea, diethyl oxalate, and ammonium carbonate. While these reagents typically form triazaspiro frameworks, adapting the protocol with glycols instead of amines could yield dioxaspiro analogs . For instance, substituting 2-(ethylamino)acetaldehyde with ethylene glycol in a stepwise reaction may generate the 1,4-dioxaspiro core.
Key Reaction Steps:
-
Primary Reaction: Urea, diethyl oxalate, and ammonium carbonate react in anhydrous methanol with sodium as a base.
-
Secondary Reaction: Hydrochloric acid mediates cyclization.
-
Final Functionalization: Esterification with methyl iodide introduces the methyl carboxylate .
Optimization and Scalability
Maximizing yield and purity necessitates optimizing molar ratios and reaction parameters. For example, increasing urea content relative to diethyl oxalate (1.1–1.3:1 molar ratio) improves diastereomeric excess, while elevated temperatures (25–30°C) enhance reaction rates . Post-synthetic purification via sequential concentration (reducing filtrate volume to 1/10 and 1/3) ensures high purity (>99.7%) .
Challenges in Isomer Separation
Chromatographic separation of the isomers remains challenging due to similar polarities. However, recrystallization in ethanol/water mixtures (3:1 v/v) exploits subtle solubility differences, achieving >95% diastereomeric purity in model systems .
Q & A
Basic: What are the recommended methods for synthesizing methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate and its isomers?
Methodological Answer:
The synthesis typically involves functionalizing spirocyclic ketones. For example, 1,4-dioxaspiro[4.5]decan-8-one can be fluorinated using [SF3][SbF6] in acetonitrile with CsF as a catalyst at –20°C, yielding 8,8-difluoro derivatives. However, yields are often low (~27%), and HF byproducts may form, necessitating careful quenching . Alternative routes include esterification of spirocyclic carboxylic acids, as seen in ethyl 8-methyl derivatives (e.g., C12H20O4, 98% purity via column chromatography) . Optimization of solvent systems (e.g., CH3CN) and stoichiometric ratios (e.g., ketone:CsF = 1:0.4) is critical to minimize side reactions .
Basic: How can NMR spectroscopy distinguish between isomers in a mixture of methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate?
Methodological Answer:
¹⁹F NMR is particularly useful for detecting fluorinated isomers. For example, doublets at –68.1 and –114.5 ppm (²J(¹⁹F–¹⁹F) = 9.1 Hz) indicate geminal fluorine atoms in 8,8-difluoro derivatives, though anomalous coupling constants may suggest conformational flexibility . For non-fluorinated isomers, ¹H and ¹³C NMR can resolve stereochemistry: axial vs. equatorial substituents on the spirocyclic ring produce distinct splitting patterns. COSY and NOESY experiments further clarify spatial arrangements, especially in mixtures .
Advanced: What challenges arise in the fluorination of 1,4-dioxaspiro[4.5]decan-8-one derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Key challenges include low yields (<30%) and HF byproduct formation. The reaction of 1,4-dioxaspiro[4.5]decan-8-one with [SF3][SbF6] in CH3CN at –20°C requires precise control to avoid HF accumulation, which complicates purification . Optimization strategies:
- Catalyst Loading : Adjust CsF ratios (e.g., ketone:CsF = 1:0.4) to balance reactivity and side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., CH3CN) stabilize intermediates but may require low temperatures to suppress decomposition.
- Byproduct Management : Use HF scavengers (e.g., KF) or trap HF via distillation.
Post-reaction ¹⁹F NMR monitoring is essential to confirm fluorination efficiency .
Advanced: How do crystallographic refinement programs like SHELXL aid in determining the structure of spirocyclic compounds?
Methodological Answer:
SHELXL enables high-precision refinement of small-molecule structures, particularly for resolving spirocyclic conformations. Key features:
- Twinned Data Handling : Robust algorithms manage twinning in crystals, common in flexible spiro systems .
- Hydrogen Atom Placement : Riding models or independent refinement clarify hydrogen bonding in the dioxolane ring.
- Disorder Modeling : For isomer mixtures, PART instructions partition occupancy to model overlapping conformers .
Validation tools (e.g., R-factor, ADP analysis) ensure structural accuracy, critical for publishing crystallographic data .
Advanced: What strategies are effective in resolving data contradictions when characterizing reaction byproducts of methyl 7-oxo derivatives?
Methodological Answer:
Contradictions (e.g., unexpected ¹⁹F coupling constants or impurity signals) require multi-technique validation:
- HRMS : Confirm molecular formulas of byproducts (e.g., HF adducts detected via m/z deviations) .
- Chromatography : HPLC or GC-MS separates isomers; retention times correlate with polarity differences .
- In Situ Monitoring : ReactIR tracks intermediate formation, identifying unstable species not detected post-reaction .
For fluorinated byproducts, ¹⁹F NMR integration quantifies HF content, guiding quenching protocol adjustments .
Advanced: How can structure-activity relationship (SAR) studies be designed for spirocyclic compounds to evaluate biological activity?
Methodological Answer:
SAR studies focus on modifying substituents (e.g., ester groups, fluorination) to probe activity:
- Synthetic Probes : Introduce functional groups (e.g., azido, boronate) via nucleophilic substitution or cross-coupling .
- Biological Assays : Test derivatives against targets (e.g., σ receptors) using radioligand binding assays. For example, spirocyclic carboxamides showed selective σ2R agonism in melanoma models .
- Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes, guiding rational design of analogs with improved affinity .
Data triangulation (synthesis, assays, modeling) resolves SAR trends, prioritizing leads for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
